molecular formula C16H10Cl3N3O4 B4148696 N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4148696
M. Wt: 414.6 g/mol
InChI Key: AHYFXGVZWXYGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with an appropriate acyl chloride to form the corresponding amide.

    Cyclization: The amide undergoes cyclization with a suitable reagent, such as hydroxylamine, to form the isoxazole ring.

    Chlorination: The final step involves the chlorination of the isoxazole derivative to introduce the chloro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted isoxazole derivatives with different functional groups.

Scientific Research Applications

N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-3-phenyl-4,5-dihydro-5-isoxazolecarboxamide
  • N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
  • N-(2-chloro-4-nitrophenyl)-3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to the presence of multiple chloro groups and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O4/c17-10-3-1-8(5-11(10)18)14-7-15(26-21-14)16(23)20-13-4-2-9(22(24)25)6-12(13)19/h1-6,15H,7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYFXGVZWXYGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
N~5~-(2-CHLORO-4-NITROPHENYL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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